molecular formula C13H13NO4S B1355182 Methyl 1-tosyl-1H-pyrrole-3-carboxylate CAS No. 212071-00-6

Methyl 1-tosyl-1H-pyrrole-3-carboxylate

Cat. No. B1355182
CAS RN: 212071-00-6
M. Wt: 279.31 g/mol
InChI Key: DFOVPGKRRVEJGG-UHFFFAOYSA-N
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Description

“Methyl 1-tosyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 212071-00-6 . Its molecular formula is C13H13NO4S and it has a molecular weight of 279.32 . The IUPAC name for this compound is methyl 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylate .


Synthesis Analysis

The synthesis of pyrrole derivatives, like “Methyl 1-tosyl-1H-pyrrole-3-carboxylate”, often involves the Paal-Knorr pyrrole condensation . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The InChI code for “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” is 1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

1. Synthesis and Functionalization of Pyrroles

Methyl 1-tosyl-1H-pyrrole-3-carboxylate and its derivatives have been extensively utilized in the synthesis of various pyrrole-based compounds. For instance, Zhu, Lan, and Kwon (2003) developed a method for synthesizing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Misra et al. (2007) also demonstrated an efficient route for the regioselective synthesis of 2,3,4-substituted pyrroles (Misra, Panda, Ila, & Junjappa, 2007).

2. Antimicrobial Agents

Hublikar et al. (2019) synthesized a series of novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, demonstrating significant antimicrobial activities, highlighting the potential of these compounds in therapeutic applications (Hublikar et al., 2019).

3. Catalysts in Chemical Reactions

Silachev et al. (2012) and Qin et al. (2009) explored the reactivity of methyl 1-tosyl-1H-pyrrole-3-carboxylate derivatives in various chemical reactions, demonstrating their versatility as catalysts or intermediates in organic synthesis (Silachev, Filimonov, Slepukhin, & Maslivets, 2012); (Qin, Zhang, Wu, Zheng, Yang, & Yu, 2009).

4. Development of New Therapeutic Agents

The compound and its derivatives have been used in the development of new therapeutic agents. For example, Alp et al. (2010) synthesized new tosyl-pyrrole derivatives and analyzed their inhibitory potencies against human cytosolic carbonic anhydrase, demonstrating their potential in medicinal chemistry (Alp, Ekinci, Gültekin, Şentürk, Şahin, & Küfrevioğlu, 2010).

5. Green Synthesis Approaches

Fan et al. (2008) reported on the green synthesis of methyl pyrrole-1-carboxylate, showcasing the environmentally friendly approaches in synthesizing pyrrole derivatives (Fan, Zhao, Li, Xiao, Wei, & Sun, 2008).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” can be found online . It’s always important to handle chemicals with appropriate safety measures.

Relevant Papers

There are peer-reviewed papers and technical documents related to “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” available at Sigma-Aldrich . These documents can provide more detailed and specific information about the compound.

properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOVPGKRRVEJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571166
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-tosyl-1H-pyrrole-3-carboxylate

CAS RN

212071-00-6
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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